(3-氯苯基)(4-(2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

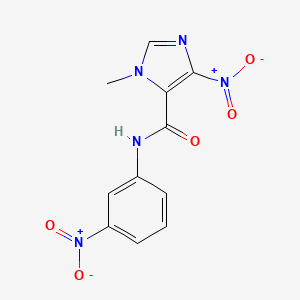

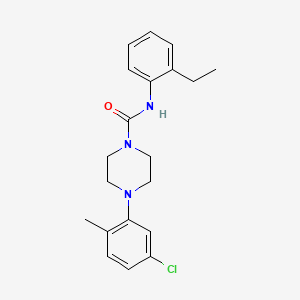

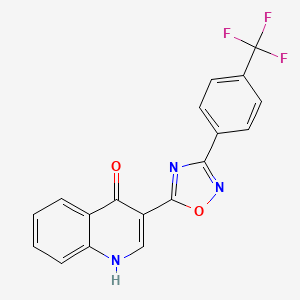

(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN5O and its molecular weight is 381.86. The purity is usually 95%.

BenchChem offers high-quality (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经保护和心脏缺血预防

该化合物是 GSK-3 α 和 β 异构体的有效抑制剂 . 它作为一种神经保护剂,防止由 PI3-激酶途径诱导的神经元细胞死亡 . 它还延迟预处理,减少梗塞面积,并防止心脏缺血 .

血清素摄取抑制

已使用血小板模型对该化合物进行体外 5HT 摄取抑制筛选 . 它显示出与标准药物舍曲林相同的血清素摄取抑制 .

抗菌活性

制备了该化合物的一系列新衍生物,并对其抗菌活性进行了评估 . 其中一些进行了进一步的测试,用于体外抑制烯酰-ACP 还原酶和 DHFR 酶 .

抗病毒活性

据报道,与该化合物具有类似结构的吲哚衍生物具有抗病毒活性 . 它们已被用于合成各种支架,以筛选不同的药理活性 .

抗炎活性

据报道,类似于该化合物的吲哚衍生物具有抗炎活性 . 它们已被用于合成各种支架,以筛选不同的药理活性 .

抗癌活性

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity involved . For instance, some indole derivatives inhibit viral replication in antiviral activity, while others inhibit enzymes in anti-inflammatory and anticancer activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they can interfere with the replication cycle of viruses in antiviral activity, or they can inhibit the production of inflammatory mediators in anti-inflammatory activity .

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels . For example, it may inhibit the replication of viruses at the molecular level, or it may reduce inflammation at the cellular level .

属性

IUPAC Name |

(3-chlorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNKWAVBDCCDGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

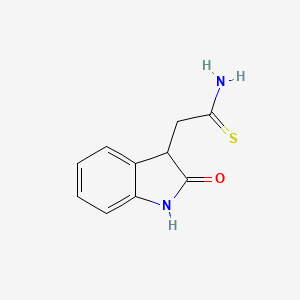

![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)

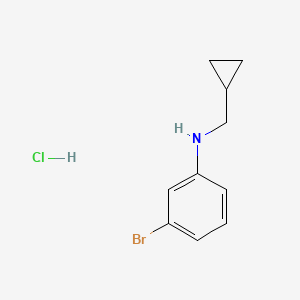

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)